molecular formula C9H18Cl2N4 B12072820 1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B12072820
M. Wt: 253.17 g/mol
InChI Key: ACYMWLCJNBWWPF-UHFFFAOYSA-N
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Description

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that features a piperidine ring attached to a pyrazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with pyrazole derivatives. One common method includes the use of a piperidine derivative, such as 1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl, which is then reacted with a pyrazole derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of protective groups, catalysts, and purification methods to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms.

Scientific Research Applications

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific combination of piperidine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. Characterized by its unique structure, which includes a piperidine ring and a pyrazole moiety, this compound has been investigated for various therapeutic applications, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H20Cl2N4
  • Molecular Weight : 267.20 g/mol
  • Structure : The compound features a piperidine ring attached to a pyrazole structure, which contributes to its biological activity.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor. It has been shown to interact with specific kinases, modulating their activity by binding to either active or allosteric sites. This interaction can influence various biochemical pathways, making it a candidate for therapeutic applications in treating diseases such as cancer and neurological disorders.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various kinases involved in disease pathways. For instance:

  • Serine/Threonine Kinases : The compound has been shown to inhibit serine/threonine kinases, which play crucial roles in cell signaling and regulation of cellular processes.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus75
Escherichia coli125
Pseudomonas aeruginosa150

Case Studies

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • Neuroprotective Effects : A study demonstrated that related pyrazole derivatives exhibit neuroprotective effects in models of neurodegenerative diseases by inhibiting specific kinases involved in neuronal apoptosis.
  • Anticancer Activity : Research on structurally related compounds has shown promising results in inhibiting cancer cell proliferation through targeted kinase inhibition, suggesting similar potential for this compound.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds sharing structural similarities:

Compound Name Structural Features Biological Activity
1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amineMethyl group on the pyrazoleModerate kinase inhibition
4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochlorideMorpholine ring includedAntimicrobial and anticancer properties
3-(4-Methylpiperidin-1-yl)-1H-pyrazole-4-amineVaries in substituent positioningLower potency compared to the target compound

Properties

Molecular Formula

C9H18Cl2N4

Molecular Weight

253.17 g/mol

IUPAC Name

1-(piperidin-3-ylmethyl)pyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C9H16N4.2ClH/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8;;/h5,7-8,11H,1-4,6,10H2;2*1H

InChI Key

ACYMWLCJNBWWPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C=C(C=N2)N.Cl.Cl

Origin of Product

United States

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